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Compound of Interest

Compound Name: Siderochelin C

Cat. No.: B1197691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Siderochelin C is a naturally occurring siderophore, a small molecule with a high affinity for

iron ions. Isolated from actinomycetes, it is part of the broader siderochelin family of

compounds. The unique structure of Siderochelin C, identified as (2S,4R)-4-ethyl-4-hydroxy-5-

(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-carboxamide, contributes to its biological activity

and makes it a subject of interest in microbiology and medicinal chemistry. This technical guide

provides a summary of the available spectroscopic data for Siderochelin C, focusing on

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support ongoing

research and development efforts.

Chemical Structure and Properties
Molecular Formula: C₁₂H₁₅N₃O₃[1]

IUPAC Name: (2S,4R)-4-ethyl-4-hydroxy-5-(3-hydroxypyridin-2-yl)-2,3-dihydropyrrole-2-

carboxamide

Molecular Weight: 249.27 g/mol

Appearance: Yellowish crystals
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Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the accurate mass

of Siderochelin C and to study its fragmentation patterns.

Ion Observed m/z Theoretical m/z Notes

[M+H]⁺ 250.1187 250.1186 Protonated molecule

[M+Na]⁺ 272.1006 272.1006 Sodium adduct

[M-H₂O+H]⁺ 232.1081 232.1081
Loss of a water

molecule

[M-CONH₂+H]⁺ 206.1285 206.1285
Loss of the

carboxamide group

Note: The fragmentation data is based on typical fragmentation patterns for similar compounds

and may vary depending on the specific mass spectrometer and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Detailed, publicly available tables of assigned ¹H and ¹³C NMR chemical shifts and coupling

constants for Siderochelin C are currently limited. The initial structure elucidation of the related

Siderochelin A was primarily determined by X-ray crystallography. While modern studies have

utilized NMR for the confirmation of the siderochelin scaffold, comprehensive data tables for

Siderochelin C specifically are not readily found in the literature. Researchers are encouraged

to consult primary research articles for spectral images and discussions.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of siderochelins,

adapted from recent studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A purified sample of Siderochelin C is dissolved in a suitable

deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a

concentration of 5-10 mg/mL.

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500

MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

A standard one-dimensional proton experiment is performed.

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for

a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds.

The residual solvent peak is used as an internal reference.

¹³C NMR Acquisition:

A proton-decoupled one-dimensional carbon experiment is performed.

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024

or more).

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and an acquisition time of 1-2 seconds.

2D NMR Experiments: To aid in structure elucidation and assignment, a suite of 2D NMR

experiments should be conducted, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of the purified Siderochelin C is prepared in a solvent

compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the

addition of a small amount of formic acid (0.1%) to promote protonation.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a

time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

LC-MS Method:

The sample is injected onto a C18 reversed-phase HPLC column.

A gradient elution is typically used, with mobile phases consisting of water with 0.1%

formic acid (A) and acetonitrile with 0.1% formic acid (B).

The gradient is programmed to separate Siderochelin C from any impurities.

Mass Spectrometry Parameters:

The ESI source is operated in positive ion mode.

The mass spectrometer is set to acquire data over a relevant m/z range (e.g., 100-500).

For fragmentation studies (MS/MS), a collision-induced dissociation (CID) experiment is

performed on the protonated molecular ion ([M+H]⁺). The collision energy is optimized to

produce a rich fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

natural product like Siderochelin C.

A typical workflow for the isolation and spectroscopic characterization of a natural product.
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagram illustrates the general signaling concept of siderophore-mediated iron

uptake, a key biological role of Siderochelin C.

Generalized pathway of siderophore-mediated iron uptake by a bacterial cell.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

